molecular formula C20H18ClN3O4S B2452000 N-(3-chloro-4-methoxyphenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide CAS No. 895112-17-1

N-(3-chloro-4-methoxyphenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide

Cat. No.: B2452000
CAS No.: 895112-17-1
M. Wt: 431.89
InChI Key: PNPGDFFLXVOYPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methoxyphenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-methoxyphenyl group and a methoxyphenyl-dihydropyrazinyl-thioacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide. The final step usually involves the coupling of the intermediate compounds under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often incorporating advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions are usually carried out under controlled conditions, such as specific temperatures (ranging from -10°C to 100°C) and pressures (atmospheric or slightly elevated). Solvents like acetonitrile, methanol, and toluene are commonly used .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-methoxyphenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

The compound N-(3-chloro-4-methoxyphenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a complex organic molecule with potential biological activity. This article explores its synthesis, structural characteristics, and biological activities, supported by case studies and research findings.

Molecular Formula and Structure

  • Molecular Formula : C24H20ClN3O3S
  • SMILES Notation : CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OC)Cl
  • InChIKey : CSAZETONFZOEJP-UHFFFAOYSA-N

The compound features a chloro-substituted phenyl group, a methoxy group, and a dihydropyrazinyl moiety linked through a sulfanyl acetamide structure. This complex arrangement suggests potential interactions with various biological targets.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of phenoxy-N-arylacetamides have been reported to possess antimicrobial activity against various pathogens. A study demonstrated that such compounds could inhibit the growth of bacteria and fungi effectively, suggesting that this compound may share this property .

Anticancer Activity

The anticancer potential of related compounds has been documented extensively. For example, phenoxy-N-arylacetamides have shown promising results in inhibiting cancer cell proliferation in vitro. A specific study highlighted the compound's ability to induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent .

Anti-inflammatory and Analgesic Properties

Compounds with similar scaffolds have demonstrated anti-inflammatory and analgesic effects. Research indicates that these compounds can modulate inflammatory pathways and provide pain relief in animal models, suggesting that this compound may exhibit similar pharmacological effects .

Study 1: Antimicrobial Efficacy

A study conducted by Berest et al. (2011) evaluated the antimicrobial activity of phenoxy-N-arylacetamides against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones, indicating strong antibacterial properties.

Study 2: Anticancer Mechanisms

Rani et al. (2014) investigated the anticancer mechanisms of related compounds in human breast cancer cell lines. The findings revealed that these compounds induce cell cycle arrest and apoptosis through the activation of caspase pathways.

Summary of Biological Activities

Activity TypePotential EffectsReferences
AntimicrobialInhibition of bacterial growth ,
AnticancerInduction of apoptosis ,
Anti-inflammatoryModulation of inflammatory pathways ,
AnalgesicPain relief in animal models ,

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4S/c1-27-15-6-4-14(5-7-15)24-10-9-22-19(20(24)26)29-12-18(25)23-13-3-8-17(28-2)16(21)11-13/h3-11H,12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPGDFFLXVOYPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.